Isobutyryl coenzyme A lithium salt

Catalog No.
S1483453
CAS No.
103404-95-1
M.F
C25H41LiN7O17P3S
M. Wt
844.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyryl coenzyme A lithium salt

CAS Number

103404-95-1

Product Name

Isobutyryl coenzyme A lithium salt

Molecular Formula

C25H41LiN7O17P3S

Molecular Weight

844.6 g/mol

InChI

InChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);

InChI Key

PGPHNCUNIGLUCX-UHFFFAOYSA-N

SMILES

[Li].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

[Li].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Metabolic studies

Isobutyryl-CoA is a metabolite, a molecule involved in cellular metabolism. Researchers might use Isobutyryl-CoA lithium salt to study various metabolic pathways, including those related to branched-chain amino acid metabolism. By observing its interactions with enzymes and other molecules, scientists can gain insights into the mechanisms of these pathways and their potential roles in health and disease.

Enzyme research

Isobutyryl-CoA can interact with specific enzymes involved in metabolism. Studying these interactions can help researchers understand the function and regulation of these enzymes. This knowledge may be valuable in developing new drugs or therapeutic strategies targeting these enzymes for various diseases.

Cellular signaling

Isobutyryl-CoA might play a role in cellular signaling pathways. Researchers could investigate its potential involvement in specific signaling cascades and how it might influence cellular processes like proliferation, differentiation, or survival. Understanding these roles could be crucial in unraveling the mechanisms of various diseases and developing new therapeutic approaches.

Additional Information:

  • PubChem provides additional information on the structure, properties, and related compounds of CID 16219499.
  • EvitaChem, a supplier of the compound, offers a brief product description mentioning a comprehensive review of CID 16219499, but the full review is not publicly available https://www.evitachem.com/product/others.

Isobutyryl coenzyme A lithium salt is a biochemical compound recognized for its role as an acyl group carrier in various metabolic pathways. It is the lithium salt form of isobutyryl coenzyme A, which is a short-chain branched acyl-CoA derivative. The molecular formula of isobutyryl coenzyme A lithium salt is C25H42LiN7O17P3S, and it has a molecular weight of approximately 837.62 g/mol (free acid basis) . This compound is essential in the metabolism of fatty acids and plays a critical role in the biosynthesis of various biomolecules.

That convert precursor compounds into the desired acyl-CoA form. One common method includes the reaction of coenzyme A with isobutyric acid in the presence of lithium hydroxide or lithium carbonate to form the lithium salt. This process can be optimized through various conditions, such as temperature and pH, to enhance yield and purity . The synthesis can also be achieved through enzymatic methods using specific acyltransferases that facilitate the formation of acyl-CoA derivatives.

Isobutyryl coenzyme A lithium salt exhibits significant biological activity, particularly in metabolic pathways associated with fatty acid metabolism. As a metabolite, it plays a role in energy production through the degradation of branched-chain amino acids and fatty acids. Its involvement in the metabolic pathways highlights its importance in maintaining cellular energy homeostasis and supporting various physiological functions . Additionally, this compound may influence signaling pathways related to lipid metabolism and energy balance.

Isobutyryl coenzyme A lithium salt has several applications in biochemical research and industry. It serves as a substrate for enzyme assays that study metabolic pathways involving branched-chain amino acids and fatty acids. Additionally, it can be utilized in drug development and metabolic engineering to explore pathways related to energy metabolism and lipid synthesis . Its role as an acyl group carrier makes it valuable in studies focused on enzymatic reactions and metabolic flux analysis.

Studies on isobutyryl coenzyme A lithium salt have revealed its interactions with various enzymes involved in metabolic processes. For instance, it serves as a substrate for isobutyryl-CoA dehydrogenase, which catalyzes its conversion during valine catabolism. Interaction studies often focus on enzyme kinetics and binding affinities to elucidate how this compound influences metabolic pathways . Understanding these interactions can provide insights into metabolic disorders associated with branched-chain amino acid metabolism.

Isobutyryl coenzyme A lithium salt shares structural similarities with other acyl-CoA derivatives but possesses unique characteristics that differentiate it from them. Below are some similar compounds:

Compound NameStructure TypeUnique Features
Acetyl coenzyme AShort-chain acyl-CoACentral role in fatty acid synthesis
Propionyl coenzyme AShort-chain acyl-CoAInvolved in propionate metabolism
Butyryl coenzyme AShort-chain acyl-CoAKey player in butyrate metabolism
Valeryl coenzyme AShort-chain acyl-CoAParticipates in valine catabolism

Isobutyryl coenzyme A lithium salt is unique due to its branched structure, which influences its reactivity and interactions within metabolic pathways. Its specific role as a substrate for unique enzymes further distinguishes it from other acyl-CoA derivatives .

Dates

Modify: 2023-09-14

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